molecular formula C14H15FN4O3S B2771212 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide CAS No. 1788676-55-0

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2771212
CAS No.: 1788676-55-0
M. Wt: 338.36
InChI Key: NOKKHARLLOINJV-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[1,2-b]pyrazole moiety, along with the fluorinated and methoxylated benzene ring, contributes to its distinctive chemical properties and biological activities.

Mechanism of Action

Target of Action

It is known that compounds containing the1H-imidazo[1,2-b]pyrazole and 1H-pyrazolo[1,5-a]imidazole scaffolds have been associated with a broad range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the exact biological activity being exhibited by the compound.

Mode of Action

For instance, some compounds bind with high affinity to multiple receptors, leading to changes in cellular processes . The exact mode of action of this compound would depend on its specific biological activity and the target it interacts with.

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of biochemical pathways related to their biological activities . For instance, some compounds may inhibit enzymes involved in certain biochemical pathways, leading to downstream effects such as the inhibition of cell growth in the case of anticancer activity .

Pharmacokinetics

It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability . For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole in a certain compound resulted in significantly improved solubility in aqueous media .

Result of Action

Based on the biological activities associated with similar compounds, the effects could range from inhibition of cell growth in the case of anticancer activity, to inhibition of certain enzymes in the case of anticholinesterase activity .

Action Environment

It is known that factors such as ph can affect the stability of certain compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-22-13-3-2-11(10-12(13)15)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKKHARLLOINJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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